4-(3-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine 4-(3-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143466
InChI: InChI=1S/C12H12ClN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H2,14,15,16)
SMILES:
Molecular Formula: C12H12ClN3O2S
Molecular Weight: 297.76 g/mol

4-(3-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC20143466

Molecular Formula: C12H12ClN3O2S

Molecular Weight: 297.76 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine -

Specification

Molecular Formula C12H12ClN3O2S
Molecular Weight 297.76 g/mol
IUPAC Name 4-(3-chlorophenyl)-5-ethylsulfonylpyrimidin-2-amine
Standard InChI InChI=1S/C12H12ClN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H2,14,15,16)
Standard InChI Key JQLYVDXRXYPXIN-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Cl)N

Introduction

Chemical Identity and Structural Features

4-(3-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine belongs to the aminopyrimidine class, with a molecular formula of C₁₂H₁₂ClN₃O₂S and a molecular weight of approximately 297.76 g/mol (inferred from structural analogs) . The pyrimidine ring is substituted at the 4-position with a 3-chlorophenyl group and at the 5-position with an ethylsulfonyl moiety. The chlorine atom at the meta position of the phenyl ring and the sulfonyl group contribute to its electronic and steric properties, influencing both reactivity and biological interactions.

Key Structural Attributes:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • 3-Chlorophenyl Group: Introduces hydrophobicity and electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets.

  • Ethylsulfonyl Moiety: Acts as a polar functional group, improving solubility and enabling hydrogen bonding with biological targets .

Structural Analogs and Comparative Analysis

The biological and chemical properties of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine can be contextualized through comparisons with its analogs:

Compound NameStructural VariationKey Differences
4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-aminePara-chlorophenyl substitutionAltered kinase selectivity; higher logP
5-(4-Chlorophenyl)-4-ethylpyrimidin-2-amine Ethyl group at position 4Reduced solubility; weaker kinase binding
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine Nitrophenyl and indole substitutionsBroader spectrum activity; increased toxicity

Key Observations:

  • Positional Isomerism: The 3-chlorophenyl analog exhibits distinct binding kinetics compared to its 4-chloro counterpart, likely due to steric effects.

  • Sulfonyl vs. Alkyl Groups: Ethylsulfonyl derivatives generally show improved pharmacokinetics over alkyl-substituted analogs .

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